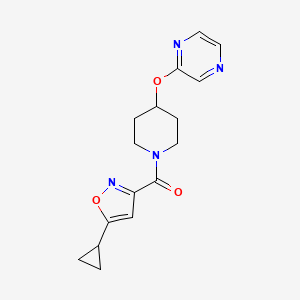
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins has been shown to have therapeutic potential in various diseases.
Wirkmechanismus
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone inhibits the BET family of proteins by binding to the bromodomain, which is responsible for recognizing acetylated lysine residues on histones. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins leads to the downregulation of genes involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes, including cell proliferation, inflammation, and gene regulation. The inhibition of the BET family of proteins by this compound leads to the downregulation of genes involved in these cellular processes, leading to a reduction in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for the BET family of proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in low concentrations, making it a valuable tool for studying the role of the BET family of proteins in various cellular processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain lab experiments.
Zukünftige Richtungen
The potential applications of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in scientific research are vast, and future directions for research include investigating its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of this compound and its impact on gene regulation and other cellular processes. Finally, the development of new synthetic methods to improve the solubility and yield of this compound could lead to its broader application in scientific research.
Synthesemethoden
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process, starting with the reaction of 2-bromopyrazine with 1-(2-hydroxyethyl)piperidine to form 4-(pyrazin-2-yloxy)piperidine. This intermediate is then reacted with 5-cyclopropylisoxazole-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins. Inflammation is also a target for this compound, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential in treating cardiovascular diseases by reducing the expression of genes involved in the development of atherosclerosis.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-9-14(23-19-13)11-1-2-11)20-7-3-12(4-8-20)22-15-10-17-5-6-18-15/h5-6,9-12H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDXUNSPZYEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

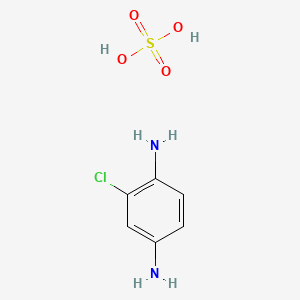
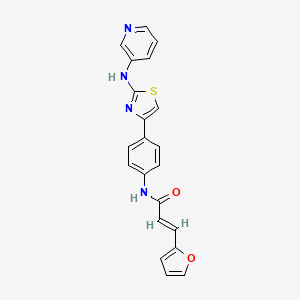
(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
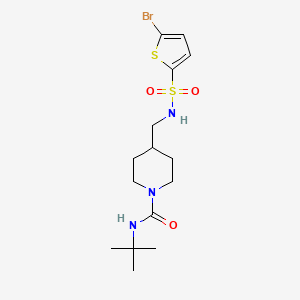
![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
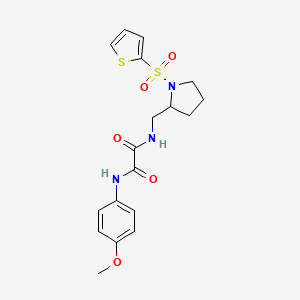
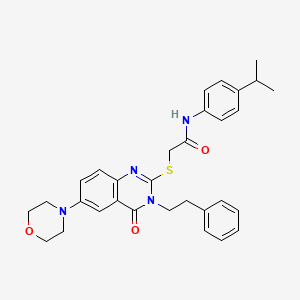
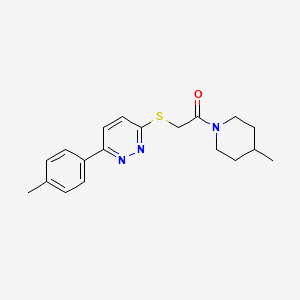
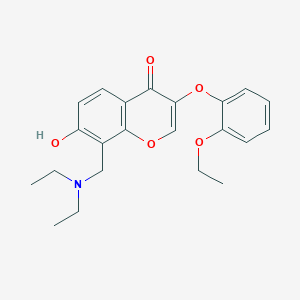
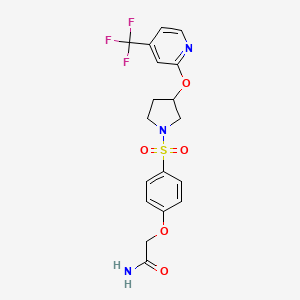
![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)